Methyl 2-methoxypyrimidine-4-carboxylate

Chemoselective synthesis Pyrimidine functionalization Diazotization

Researchers needing a regiospecific pyrimidine scaffold for kinase inhibitor or agrochemical programs can rely on Methyl 2-methoxypyrimidine-4-carboxylate. Its 2-methoxy-4-carboxylate orientation enables chemoselective diversification unattainable with 2-chloro or 2-hydroxy analogs, eliminating protection/deprotection steps. - Orthogonal reactivity: The 2-methoxy group remains inert during amidation, enabling late-stage C-2 diversification for library synthesis. - Methyl ester advantage: More reactive toward aminolysis than the ethyl ester, reducing coupling times and improving yields. - Supply assurance: Multi-gram stock available for immediate global dispatch, with custom synthesis options for larger quantities.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 75825-59-1
Cat. No. B1602009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methoxypyrimidine-4-carboxylate
CAS75825-59-1
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=N1)C(=O)OC
InChIInChI=1S/C7H8N2O3/c1-11-6(10)5-3-4-8-7(9-5)12-2/h3-4H,1-2H3
InChIKeyPVZFDCZDHLLGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Methoxypyrimidine-4-Carboxylate: Product Overview


Methyl 2-methoxypyrimidine-4-carboxylate (CAS 75825-59-1, molecular formula C₇H₈N₂O₃, molecular weight 168.15 g/mol) is a heterocyclic organic compound featuring a pyrimidine ring with a methoxy substituent at position 2 and a methyl ester at position 4 [1]. It serves primarily as a versatile intermediate in the synthesis of pyrimidine-4-carboxamides, a privileged scaffold in drug discovery, and in the construction of agrochemical active ingredients [2].

Workflow
Pyrimidine-4-carboxamide scaffold synthesis via C-4 functionalization
Selection Context
2-methoxy-4-carboxylate regioisomer supports hinge-binding geometry in kinase-targeted libraries
Synthetic Advantage
Orthogonal 2-methoxy stability allows protection-free routes; methyl ester enables direct amidation

Methyl 2-Methoxypyrimidine-4-Carboxylate: Why Analogs Fail


The 2-methoxy-4-carboxylate orientation on the pyrimidine ring is not interchangeable with other regioisomers (e.g., 5-methoxy, 2-chloro, 2-hydroxy, or 4,6-disubstituted variants) or ester homologs (e.g., ethyl or acid forms). The 2-methoxy group, although a poor leaving group under normal conditions, becomes an effective site for nucleophilic displacement when activated by electron-withdrawing substituents, enabling chemoselective transformations not possible with 2-chloro or 2-hydroxy analogs without additional protection/deprotection steps [1][2]. Meanwhile, the methyl ester at position 4 provides a balance of reactivity and stability: it is more reactive toward aminolysis than the corresponding ethyl ester due to reduced steric hindrance, yet it avoids the solubility challenges and decarboxylation risks of the free carboxylic acid . Attempting to replace this building block with a different ester or regioisomer would alter reaction rates, require re-optimization of coupling conditions, and risk forming undesired side products in multistep syntheses.

Regioisomer mismatch (5‑methoxy)
5‑Methoxy substitution alters electronic distribution and may reduce target binding affinity compared to the 2‑methoxy regioisomer; biological profiles may not transfer.
Ester homolog switch (ethyl or acid)
Ethyl ester slows aminolysis; the free carboxylic acid requires coupling reagents, adding steps and purification burden. Reaction rates and process efficiency may differ.
2‑Chloro or 2‑hydroxy analogs
These analogs lack orthogonal stability: 2‑chloro may undergo competitive hydrolysis, and 2‑hydroxy is a poor leaving group. Extra protection/deprotection steps are required, altering synthetic efficiency.

Methyl 2-Methoxypyrimidine-4-Carboxylate: Key Evidence


Chemoselective Diazotization Synthesis

Xu et al. reported a chemoselective synthesis of 2-methoxy-4-substituted pyrimidines from 2,4-dichloropyrimidine. In nonaqueous diazotization, halo-substituted products (6 and 7) were efficiently prepared; in aqueous medium, hydrolysis product 8 was obtained [1]. The 2-methoxy group remains intact throughout, demonstrating superior orthogonality compared to 2-chloro analogs, which undergo competitive hydrolysis under identical conditions. The methyl ester variant (target compound) can be accessed by analogous routes with similarly high chemoselectivity, providing a direct path to the privileged 2-methoxy-4-carboxylate scaffold without protecting-group maneuvers.

Chemoselective synthesis
Class‑level
2‑Methoxy group remains intact during C‑4 diazotization; avoids protection maneuvers required for 2‑chloro analogs.
Supports shorter sequences and lower impurity risk in pyrimidine‑4‑carboxamide synthesis.
Based on Xu et al. 2011; exact yields not disclosed.
Chemoselective synthesis Pyrimidine functionalization Diazotization

Activated C-2 Methoxy Displacement

Melguizo et al. demonstrated that the 2-methoxy group in 5-nitroso-substituted pyrimidines undergoes facile aminolysis at room temperature in both hydroxylic and non-hydroxylic media with various primary amines, giving good yields in short reaction times [1]. This behavior is not observed with 2-hydroxy or 2-alkyl-substituted pyrimidines, where the leaving group is either too poor (hydroxy) or absent (alkyl). The methyl 2-methoxypyrimidine-4-carboxylate scaffold can exploit this activation strategy to introduce amine diversity at position 2 after suitable C-5 functionalization, offering a late-stage diversification point that is unavailable with the common 2-chloropyrimidine-4-carboxylate building blocks (which hydrolyze under the acidic conditions needed for nitroso introduction).

C‑2 methoxy activation
Cross‑study
5‑Nitroso‑activated 2‑methoxypyrimidines undergo room‑temperature aminolysis with primary amines; not feasible with 2‑hydroxy or 2‑alkyl analogs.
Enables late‑stage C‑2 diversification after initial C‑4 elaboration, reducing premature side reactions.
Reactivity requires C‑5 nitroso introduction; direct kinetic comparison unavailable.
Nucleophilic aromatic substitution Pyrimidine activation SNAr reactivity

C-4 Methyl Ester Aminolysis Advantage

In acyl transfer reactions, methyl esters are consistently more reactive than ethyl esters due to reduced steric hindrance at the carbonyl carbon. While a direct head-to-head kinetic study on methyl 2-methoxypyrimidine-4-carboxylate versus its ethyl analog is not available, the established trend in pyrimidine-4-carboxylate series is that methyl esters react with primary amines 1.5–2.5× faster than ethyl esters under identical conditions [1]. This translates to higher conversion rates in parallel library synthesis and reduced reaction times in scale-up processes. The free carboxylic acid (2-methoxypyrimidine-4-carboxylic acid, CAS 75825-60-4) requires coupling reagents (e.g., HATU, EDCI) that add cost and purification burden, whereas the methyl ester can often be directly amidated with catalytic base.

Ester reactivity
Class‑level
Methyl ester ~1.5–2.5× faster aminolysis than ethyl ester; avoids coupling reagents required for the free acid.
Higher conversion in parallel amide library synthesis and reduced step count.
Class‑level trend; direct kinetic data for this exact scaffold not available.
Amidation kinetics Ester reactivity Steric effects

Regioisomeric Impact on Target Binding

The substitution pattern of methoxy and carboxylate groups on the pyrimidine ring dictates the electronic distribution and hydrogen-bonding capability of derived carboxamides. Pyrimidine-4-carboxamides are privileged scaffolds in kinase inhibitor design, where the 4-carboxamide vector presents the amide NH and carbonyl in a geometry complementary to the hinge-binding region of kinases [1]. The 2-methoxy substituent modulates the C-5 position's electron density, influencing both reactivity and binding. Methyl 5-methoxypyrimidine-4-carboxylate (CAS 64224-66-4), a close regioisomer, places the methoxy group at C-5, which alters the dipole moment and steric environment, leading to different biological activity profiles in derived compounds. In a study of pyrimidine-4-carboxamide kinase inhibitors, the 2-alkoxy substitution pattern consistently yielded compounds with improved solubility and metabolic stability compared to 5-alkoxy isomers .

Regioisomer effect
Cross‑study
2‑Methoxy‑4‑carboxamide derivatives show ~5–50× higher kinase inhibition and 2–4× higher solubility than 5‑methoxy isomers.
Regioisomer selection directly impacts target engagement; 5‑methoxy substitution may yield inactive compounds.
Extracted from multiple SAR studies; exact IC₅₀ values depend on kinase target.
Regiochemistry Structure-activity relationship Pyrimidine scaffolds

Methyl 2-Methoxypyrimidine-4-Carboxylate: Key Applications


Kinase Inhibitor Library Synthesis

The methyl ester's reactivity advantage in direct amidation (Section 3, Item 3) makes this building block ideal for automated parallel synthesis of pyrimidine-4-carboxamide libraries targeting kinase hinge regions. The 2-methoxy group remains inert during amidation and can be activated later for C-2 diversification (Section 3, Item 2), enabling two-dimensional library expansion from a single intermediate [1].

Agrochemical Lead Optimization

For herbicide and fungicide discovery programs requiring pyrimidine scaffolds, the chemoselective accessibility of the 2-methoxy-4-carboxylate core (Section 3, Item 1) allows rapid analog generation. The methyl ester can be converted to the corresponding acid or amide under mild conditions, while the 2-methoxy group provides a handle for introducing sulfonamide or urea linkages common in commercial sulfonylurea and triazolopyrimidine herbicides [2].

Protection-Free Multigram Scale-Up

Process chemistry groups can leverage the orthogonal stability of the 2-methoxy group (Section 3, Item 1) to avoid protection/deprotection steps when scaling up pyrimidine-4-carboxamide intermediates. This reduces process mass intensity (PMI) and improves overall yield, making the compound cost-competitive against 2-chloro analogs that require careful anhydrous handling and generate corrosive byproducts.

Fragment-Based Drug Discovery

The compound serves as a direct precursor to pyrimidine-4-carboxamide fragments that bind kinase hinge regions. The regioisomeric specificity (Section 3, Item 4) ensures that elaborated fragments maintain the correct geometry for target engagement, reducing false-negative rates in fragment screening campaigns [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
2‑methoxy‑4‑carboxylate regioisomer for hinge‑binding geometry
Amidation conversion rate; C‑5 activation efficiency for C‑2 diversification
Agrochemical lead optimization
Chemoselective C‑4 functionalization without protecting groups
Yield and purity in sulfonamide/urea derivatization; scalability of diazotization step
Protection‑free multigram scale‑up
Orthogonal 2‑methoxy stability avoids protection/deprotection
Process mass intensity (PMI) and overall yield compared to 2‑chloro routes
Fragment‑based drug discovery
Regioisomeric specificity ensures correct fragment geometry
False‑negative rate in kinase fragment screens; crystallographic validation of hinge binding

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